5-Ethyl-6-methylpyridin-3-amine

Catalog No.
S7704452
CAS No.
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-6-methylpyridin-3-amine

Product Name

5-Ethyl-6-methylpyridin-3-amine

IUPAC Name

5-ethyl-6-methylpyridin-3-amine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-3-7-4-8(9)5-10-6(7)2/h4-5H,3,9H2,1-2H3

InChI Key

QRCMUNLYFNJBPK-UHFFFAOYSA-N

SMILES

CCC1=C(N=CC(=C1)N)C

Canonical SMILES

CCC1=C(N=CC(=C1)N)C

5-Ethyl-6-methylpyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. It features a pyridine ring with an ethyl group at the 5th position, a methyl group at the 6th position, and an amino group at the 3rd position. This specific substitution pattern contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Pyridine derivatives are widely recognized for their versatility in

  • Oxidation: The amino group can be oxidized to produce nitro derivatives or N-oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can undergo reduction to yield various amine derivatives, typically utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions, often employing nucleophiles like sodium methoxide or alkyl halides.

Common Reagents and Conditions

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Hydrogen peroxide
ReductionLithium aluminum hydride, Sodium borohydride
SubstitutionSodium methoxide, Alkyl halides

Major Products Formed

The major products from these reactions include:

  • Nitro derivatives from oxidation
  • Primary or secondary amines from reduction
  • Various substituted pyridine derivatives from substitution reactions.

Research indicates that 5-Ethyl-6-methylpyridin-3-amine exhibits potential biological activities, including antimicrobial and anticancer properties. The compound's amino group allows for hydrogen bonding with biological targets, which may influence enzyme activity and receptor interactions. Studies are ongoing to explore its mechanisms of action and therapeutic potential in drug development.

The synthesis of 5-Ethyl-6-methylpyridin-3-amine can be achieved through several methods:

  • Palladium-Catalyzed Suzuki Cross-Coupling Reaction: This method involves reacting 5-bromo-2-methylpyridin-3-amine with ethylboronic acid under palladium catalysis.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for large-scale production, allowing for better control over reaction parameters such as temperature and pressure.

Industrial Production Methods

The industrial production of this compound leverages automated systems to enhance efficiency and yield while minimizing human error. Optimization of reaction conditions is crucial for achieving high purity and scalability.

5-Ethyl-6-methylpyridin-3-amine has several notable applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine: Ongoing research aims to identify its role as a pharmaceutical intermediate in drug development.
  • Industry: It is utilized in producing agrochemicals and materials with specialized properties, such as liquid crystals and organic semiconductors.

The interaction of 5-Ethyl-6-methylpyridin-3-amine with various molecular targets is an area of active research. Its mechanism of action involves binding to enzymes or receptors, potentially inhibiting their activity and affecting metabolic pathways. The specific interactions depend on the biological context and target molecules being studied.

Several compounds share structural similarities with 5-Ethyl-6-methylpyridin-3-amine. Here are some notable examples:

Compound NameStructural Features
5-Ethyl-2-methylpyridin-3-amineDifferent substitution pattern on the pyridine ring
5-Ethyl-6-methylpyridin-2-amineLacks the amino group at the 3rd position
5-Methyl-6-ethylpyridin-3-amineDifferent substitution pattern; ethyl instead of methyl at the 6th position

Uniqueness

What distinguishes 5-Ethyl-6-methylpyridin-3-amine from its analogs is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. This unique structure allows it to interact differently with biological systems compared to similar compounds, making it valuable for various research applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

136.100048391 g/mol

Monoisotopic Mass

136.100048391 g/mol

Heavy Atom Count

10

Dates

Last modified: 04-15-2024

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